molecular formula C14H9N B1605825 9H-Fluorene-2-carbonitrile CAS No. 2523-48-0

9H-Fluorene-2-carbonitrile

Cat. No. B1605825
Key on ui cas rn: 2523-48-0
M. Wt: 191.23 g/mol
InChI Key: HZGMFVCYHFDNGW-UHFFFAOYSA-N
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Patent
US08008507B2

Procedure details

25 g of 2-fluorenecarboaldehyde, 11.6 g of sodium acetate, 9.7 g of hydroxy ammonium chloride and 150 ml of acetic acid were stirred at 130 for 18 hours. The reaction mixture was allowed to room temperature, poured into 200 ml of water and the precipitate was collected by filtration. The crude product was purified by column chromatography, giving 15.57 g (63%) of 2-cyanofluorene.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][C:2]=1[CH:14]=O.C([O-])(=O)C.[Na+].[Cl-].O[NH3+:23].C(O)(=O)C>O>[C:14]([C:2]1[CH:3]=[CH:4][C:5]2[C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[CH2:12][C:13]=2[CH:1]=1)#[N:23] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1=C(C=CC=2C3=CC=CC=C3CC12)C=O
Name
Quantity
11.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
9.7 g
Type
reactant
Smiles
[Cl-].O[NH3+]
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was allowed to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=2CC3=CC=CC=C3C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.57 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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